molecular formula C20H20N4O3S B10880143 2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

Cat. No.: B10880143
M. Wt: 396.5 g/mol
InChI Key: ZMMWUEGFFCNZRV-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{2-[(2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound that belongs to the class of thiazolidinone derivatives

Preparation Methods

The synthesis of 2-(2-{2-[(2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE typically involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst such as glacial acetic acid. The resulting intermediate is then cyclized to form the thiazolidinone ring. The final product is obtained through a series of purification steps including recrystallization and chromatography .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form new derivatives.

Scientific Research Applications

2-(2-{2-[(2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives such as:

Compared to these similar compounds, 2-(2-{2-[(2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE stands out due to its unique combination of structural features and biological activities, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(2-ethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

InChI

InChI=1S/C20H20N4O3S/c1-2-27-16-11-7-6-8-14(16)13-21-24-20-23-19(26)17(28-20)12-18(25)22-15-9-4-3-5-10-15/h3-11,13,17H,2,12H2,1H3,(H,22,25)(H,23,24,26)/b21-13+

InChI Key

ZMMWUEGFFCNZRV-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.